N'-[(3E)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)
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Overview
Description
N’-[(3E)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-ylamino)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of N’-[(3E)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-ylamino)acetohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the butyl group and the formation of the hydrazide linkage. The reaction conditions often involve the use of stoichiometric amounts of reagents, controlled temperatures, and specific solvents to ensure high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the indole core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The hydrazide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N’-[(3E)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-ylamino)acetohydrazide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation in cancer cells. The hydrazide linkage can also form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
1H-indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
2-oxo-1,2-dihydro-3H-indol-3-ylidene derivatives: Studied for their anticancer and antiviral activities.
N’-[(3E)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide: Another derivative with similar structural features but different substituents, leading to variations in biological activity and chemical reactivity
N’-[(3E)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-ylamino)acetohydrazide stands out due to its unique combination of the indole core and naphthalene moiety, which may contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C24H24N4O2 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(1-butyl-2-hydroxyindol-3-yl)imino-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C24H24N4O2/c1-2-3-14-28-21-11-7-6-10-20(21)23(24(28)30)27-26-22(29)16-25-19-13-12-17-8-4-5-9-18(17)15-19/h4-13,15,25,30H,2-3,14,16H2,1H3 |
InChI Key |
JSHSEIVWNBIIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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